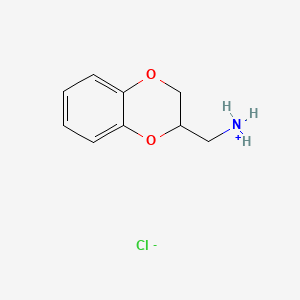
Cyclophosphamide monohydrate
Descripción general
Descripción
La ciclofosfamida monohidratada es un agente antineoplásico e inmunosupresor sintético, perteneciente a la clase de las oxazofosforinas. Se utiliza ampliamente en el tratamiento de diversos cánceres y enfermedades autoinmunitarias. El compuesto es un profármaco, lo que significa que requiere activación metabólica para ejercer sus efectos terapéuticos .
Mecanismo De Acción
La ciclofosfamida monohidratada ejerce sus efectos a través de la formación de metabolitos activos, principalmente 4-hidroxiciclofosfamida y aldofosfamida. Estos metabolitos forman enlaces cruzados con el ADN, lo que lleva a la inhibición de la replicación y transcripción del ADN. Esto resulta en el arresto del ciclo celular y la apoptosis de las células que se dividen rápidamente, como las células cancerosas . El compuesto también modula el sistema inmunitario al suprimir selectivamente las células T reguladoras, lo que puede mejorar la inmunidad antitumoral .
Análisis Bioquímico
Biochemical Properties
Cyclophosphamide monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The cytotoxicity, morphological, and biochemical assays showed that 4-hydroxycyclophosphamide and acrolein, the metabolites of this compound, induced marked cardiotoxicity at µM concentrations .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into the active form at the site of action . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La ciclofosfamida monohidratada se sintetiza a través de una serie de reacciones químicas que comienzan con el clorhidrato de 2-cloroetilamina y el oxicloruro de fósforo. El proceso implica la formación de un intermedio, que luego se hace reaccionar con 3-aminopropanol para producir ciclofosfamida. El producto final se obtiene por cristalización a partir de agua, lo que da como resultado la forma monohidratada .
Métodos de Producción Industrial: En entornos industriales, la ciclofosfamida se produce utilizando una ruta sintética similar pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluida la temperatura, el pH y la pureza del solvente, para garantizar un alto rendimiento y pureza del producto final. La forma monohidratada es preferida debido a su estabilidad en condiciones secas .
Análisis De Reacciones Químicas
Tipos de Reacciones: La ciclofosfamida monohidratada experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución: El compuesto puede reaccionar con nucleófilos, lo que lleva a la formación de varios productos de sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Las enzimas hepáticas, particularmente el citocromo P450, están involucradas en el proceso de oxidación.
Hidrólisis: El agua y las temperaturas elevadas facilitan la hidrólisis.
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con la ciclofosfamida en condiciones suaves.
Principales Productos Formados:
Oxidación: 4-hidroxiciclofosfamida, aldofosfamida.
Hidrólisis: Productos desclorados.
Sustitución: Varios derivados sustituidos de ciclofosfamida
Aplicaciones Científicas De Investigación
La ciclofosfamida monohidratada tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de los agentes alquilantes.
Biología: Se emplea en estudios de mecanismos de daño y reparación del ADN.
Medicina: Se utiliza ampliamente en la quimioterapia del cáncer para el tratamiento de linfomas, leucemias y tumores sólidos.
Comparación Con Compuestos Similares
La ciclofosfamida monohidratada es única entre los agentes alquilantes debido a su naturaleza de profármaco y su activación selectiva en el hígado. Compuestos similares incluyen:
Ifosfamida: Otra oxazofosforina con un mecanismo de acción similar pero diferente farmacocinética y perfil de toxicidad.
Melfalán: Un agente alquilante utilizado en el tratamiento del mieloma múltiple, con una estructura química y una vía de activación diferentes.
La ciclofosfamida monohidratada destaca por su amplio espectro de actividad, su capacidad de usarse en combinación con otros agentes quimioterapéuticos y su doble función como agente antineoplásico e inmunosupresor.
Propiedades
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQRKCAHTVFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-18-0 (Parent) | |
| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6024888 | |
| Record name | Cyclophosphamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000445 [mmHg] | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6055-19-2 | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6055-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N3DW7272P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
121 to 127 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclophosphamide monohydrate exert its cytotoxic effects?
A1: this compound is a prodrug requiring metabolic activation for its cytotoxic activity. It undergoes hepatic biotransformation to form active metabolites, primarily phosphoramide mustard and acrolein. [] Phosphoramide mustard acts as an alkylating agent, crosslinking DNA strands and interfering with DNA replication and transcription, ultimately leading to cell death. [] Acrolein, while also contributing to cytotoxicity, is primarily responsible for bladder toxicity associated with this compound treatment. []
Q2: Does this compound demonstrate differential cytotoxicity?
A2: Research suggests this compound exhibits higher cytotoxicity in rapidly dividing cells, such as cancer cells, compared to normal cells. [] This selective toxicity is attributed to the higher metabolic rate and DNA replication activity of cancer cells, rendering them more susceptible to the DNA-damaging effects of this compound's active metabolites. []
Q3: What is the evidence for this compound's genotoxic and mutagenic potential?
A3: Studies employing in vitro assays, like the Mammalian Chromosome Aberration Test (CAT) and Cell Gene Mutation Assay (CGM), confirm this compound's clastogenic and mutagenic properties. [] It induces chromosomal aberrations and gene mutations in both human lymphocytes and mouse lymphoma cells. [] This genotoxic activity is contingent on metabolic activation, underscoring the role of its metabolites in DNA damage. [] Interestingly, lower doses of this compound exhibit mutagenicity in the CGM compared to the CAT. []
Q4: Can the extent of DNA damage by this compound be assessed?
A4: Research utilizing the CGM observed a dose-dependent increase in small-sized colonies following this compound treatment. [] This observation suggests that cells experiencing extensive genetic damage due to this compound exposure exhibit prolonged doubling times, leading to the formation of smaller colonies. [] This correlation between small colony size and genetic damage provides insights into the compound's clastogenic potential.
Q5: Do species differences exist in the genotoxicity of this compound?
A5: Studies investigating in vitro micronucleus induction by this compound using liver S9 from different species (rat, mouse, monkey, dog, human) revealed significant species-specific variations in response. [] These differences were attributed to varying metabolic profiles and capabilities to produce the active metabolite, phosphoramide mustard. [] This highlights the importance of considering species-specific metabolism when evaluating the genotoxicity of this compound and other drugs.
Q6: Does this compound induce cardiotoxicity?
A6: Clinical and preclinical studies demonstrate that this compound, especially in combination with doxorubicin (AC chemotherapy), can induce cardiotoxicity, manifested as structural and functional myocardial alterations. [, ] This cardiotoxicity is a significant concern in cancer treatment.
Q7: Are there strategies to mitigate this compound-induced cardiotoxicity?
A7: Research suggests that trimetazidine, an anti-ischemic agent, shows promise in protecting the myocardium from this compound-induced damage. [] Studies in rats administered with trimetazidine alongside AC chemotherapy showed a reduction in myocardial damage markers and improved cardiac function compared to those receiving chemotherapy alone. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate](/img/structure/B7759805.png)
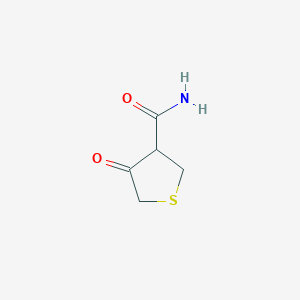
![2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole](/img/structure/B7759807.png)
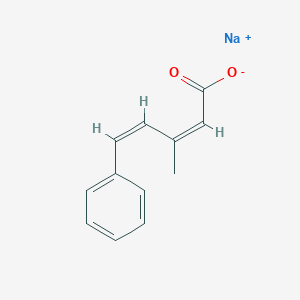
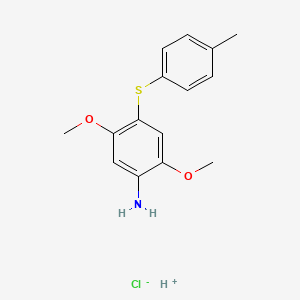

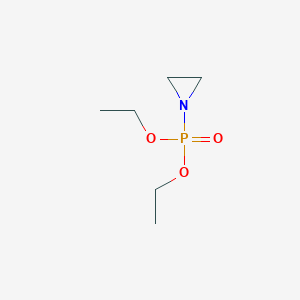


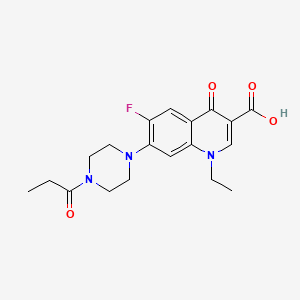
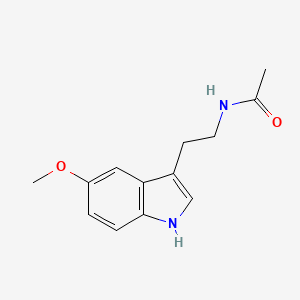

![Sodium;6,6-dibromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759891.png)
